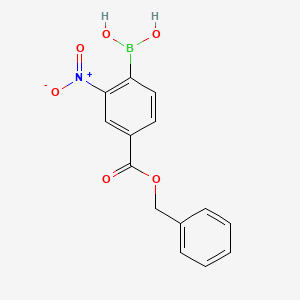

(4-Benzyloxycarbonyl-2-nitro)phenylboronsäure

Übersicht

Beschreibung

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a benzyloxycarbonyl group, a nitro group, and a boronic acid moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Wissenschaftliche Forschungsanwendungen

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

Boronic acids are known to form reversible covalent bonds with biological targets, which can lead to changes in the function of these targets .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including cross-coupling reactions .

Biochemische Analyse

Biochemical Properties

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid can interact with lectins and other carbohydrate-binding proteins, making it useful in studying carbohydrate-protein interactions .

Cellular Effects

The effects of (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Furthermore, (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group of this compound can form reversible covalent bonds with hydroxyl groups on serine residues in enzymes, leading to enzyme inhibition . Additionally, (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid can act as a molecular probe for detecting and quantifying carbohydrates and other biomolecules in complex biological samples . This compound’s ability to form stable complexes with target molecules makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

The stability and degradation of (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours . It can undergo hydrolysis and other degradation processes over time, which may affect its efficacy and potency . Long-term exposure to (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid can affect the pentose phosphate pathway, influencing the production of NADPH and ribose-5-phosphate .

Transport and Distribution

The transport and distribution of (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid can accumulate in the endoplasmic reticulum and Golgi apparatus, where it interacts with enzymes involved in protein glycosylation . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.

Introduction of Nitro Group: A nitration reaction is performed to introduce the nitro group at the desired position on the phenyl ring.

Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using a suitable protecting reagent, such as benzyl chloroformate, under basic conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid may involve large-scale nitration and protection reactions, followed by efficient purification processes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted phenylboronic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative without the nitro and benzyloxycarbonyl groups.

(4-Nitrophenyl)boronic Acid: Similar to (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid but lacks the benzyloxycarbonyl group.

(4-Benzyloxycarbonylphenyl)boronic Acid: Similar but without the nitro group.

Uniqueness

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid is unique due to the presence of both the nitro and benzyloxycarbonyl groups, which provide additional functionalization options and reactivity compared to simpler boronic acid derivatives. This makes it a valuable compound in synthetic chemistry and research applications.

Biologische Aktivität

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the nitro group and the benzyloxycarbonyl moiety contributes to its chemical reactivity and biological profile.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- Boronic acids are often utilized as enzyme inhibitors. They can interact with active sites of enzymes, particularly serine proteases and certain kinases, through the formation of covalent bonds. This interaction can lead to a decrease in enzymatic activity, making these compounds valuable in therapeutic contexts such as cancer treatment or antibacterial applications .

-

Antibacterial Activity :

- Recent studies have indicated that boronic acid derivatives can be effective against various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves the inhibition of β-lactamases, enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics .

- Cancer Therapeutics :

Table 1: Summary of Biological Activities

Case Studies

-

In Vitro Studies :

- A study conducted on human prostate cancer cell line PC-3 demonstrated that (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid significantly inhibited cell proliferation at concentrations ranging from 10 µM to 50 µM over a 72-hour incubation period. The compound was found to induce apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in prostate cancer treatment .

-

Antibacterial Efficacy :

- In a comparative study assessing the antibacterial properties of various boronic acids, (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid exhibited notable activity against resistant strains of Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) recorded between 8 µg/mL and 16 µg/mL. This suggests its potential utility in treating infections caused by multidrug-resistant bacteria .

Eigenschaften

IUPAC Name |

(2-nitro-4-phenylmethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-7-12(15(18)19)13(8-11)16(20)21/h1-8,18-19H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPSHLUESXPJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397473 | |

| Record name | {4-[(Benzyloxy)carbonyl]-2-nitrophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-58-0 | |

| Record name | {4-[(Benzyloxy)carbonyl]-2-nitrophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.